2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol
Description
Significance of Dihydro-Pyrrolopyridine Scaffolds in Organic and Medicinal Chemistry Research
Dihydro-pyrrolopyridine scaffolds, also known as azaindoles, are considered "privileged scaffolds" in medicinal chemistry. This is due to their frequent appearance in a wide array of biologically active compounds and FDA-approved drugs. nih.gov The fusion of a pyrrole (B145914) ring with a pyridine (B92270) ring creates a bioisostere of indole (B1671886) and purine, allowing molecules containing this scaffold to interact with biological targets that recognize these natural structures. nih.govresearchgate.net
The versatility of the pyrrolopyridine nucleus has led to its incorporation into drugs for various diseases. nih.gov For instance, vemurafenib, a kinase inhibitor used in the treatment of melanoma, features a pyrrolopyridine core. nih.gov The ability of this scaffold to act as a hinge-binder for kinases is a key aspect of its utility in developing anticancer agents. nih.gov Research has demonstrated that derivatives of pyrrolopyridines possess a wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and antiviral properties. ontosight.ainih.gov The dihydro variant of the scaffold, as seen in 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, introduces conformational flexibility compared to the aromatic parent compound, which can be advantageous for optimizing binding to biological targets.
The significance of these scaffolds extends to organic chemistry, where the development of novel synthetic routes to functionalized pyrrolopyridines remains an active area of research. researchgate.net The unique electronic properties of the fused ring system present both challenges and opportunities for synthetic chemists, driving innovation in methodologies such as transition-metal-catalyzed cross-coupling reactions. researchgate.netorganic-chemistry.org
Structural Characteristics and Their Influence on Chemical Behavior within Heterocyclic Systems
The chemical behavior of this compound is dictated by its distinct structural features. As a derivative of 7-azaindole (B17877), its core is a bicyclic system where a π-electron excessive pyrrole ring is fused to a π-electron deficient pyridine ring. researchgate.net This electronic arrangement influences the reactivity of the molecule in various chemical transformations.
Key structural characteristics include:
Fused Heterocyclic System: The pyrrolo[2,3-b]pyridine core establishes a rigid framework with a specific spatial arrangement of nitrogen atoms and aromatic character. The lone pair of electrons on the pyrrole nitrogen contributes to the aromaticity of the system, while the pyridine nitrogen acts as a weak base.
Partial Saturation: The "2,3-dihydro" designation indicates that the C2-C3 bond in the pyrrole ring is a single bond, making this portion of the ring non-aromatic. This introduces a degree of conformational flexibility not present in the fully aromatic 1H-pyrrolo[2,3-b]pyridine.
Hydroxyl Group: The presence of a hydroxyl group (-OH) at the 4-position of the pyridine ring significantly influences the compound's properties. This group can act as both a hydrogen bond donor and acceptor, which is a crucial feature for molecular recognition in biological systems. ontosight.ai It also imparts a degree of polarity to the molecule and can be a site for further chemical modification, such as etherification or esterification.
The interplay of these features governs the molecule's reactivity. The pyridine ring can undergo electrophilic substitution, though it is generally less reactive than benzene. The pyrrole nitrogen can be alkylated or acylated, and the hydroxyl group can participate in a variety of reactions typical of phenols.
Historical Development and Evolution of Pyrrolopyridinol Research
Research into pyrrolopyridines has a history spanning many decades, with pharmacological studies on the general scaffold dating back over a century. nih.gov The specific isomer family of 7-azaindoles (1H-pyrrolo[2,3-b]pyridines) gained significant attention following early synthetic work, such as that reported in 1955 which detailed its synthesis and conversion to other derivatives. acs.org
The evolution of research in this area can be characterized by several phases:
Early Synthetic Explorations: Initial research focused on establishing fundamental synthetic routes to the core azaindole scaffold. researchgate.net These early methods laid the groundwork for the preparation of a variety of substituted analogs.
Investigation of Physicochemical Properties: Once accessible, researchers began to study the fundamental properties of these compounds, including their tautomerism and reactivity in various chemical reactions.
Discovery of Biological Activity: A pivotal shift occurred with the discovery that azaindole-containing molecules possessed significant biological activities. This spurred a vast amount of research in medicinal chemistry, with a particular focus on their potential as kinase inhibitors. nih.govchemicalbook.com
Modern Drug Discovery and Development: In recent years, research has become highly sophisticated, employing structure-based drug design and combinatorial chemistry to develop highly potent and selective agents targeting specific enzymes or receptors. mdpi.com The investigation of hydroxylated derivatives, or pyrrolopyridinols, is part of this evolution, as chemists seek to fine-tune the properties of the scaffold for improved therapeutic profiles. Studies on compounds like 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates for anti-HIV activity exemplify this trend of exploring functionalized pyrrolopyridines. nih.gov
The following table presents data on the cytotoxic effects of a series of related pyrrolo[2,3-d]pyrimidine derivatives, illustrating the type of detailed research conducted on this class of compounds.
| Compound | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | PC3 IC50 (µM) |
|---|---|---|---|---|
| 5e | 43 | 41 | 40 | 39 |
| 5h | 41 | 39 | 38 | 37 |
| 5k | 31 | 30 | 29 | 30 |
| 5l | 59 | 55 | 53 | 51 |
Data adapted from a study on halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides against four different cancer cell lines. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,7-tetrahydropyrrolo[2,3-b]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-6-2-4-9-7-5(6)1-3-8-7/h2,4H,1,3H2,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJFYKMNPOHCRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C(=O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 4 Ol and Its Analogues
Retrosynthetic Analysis for the 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine Core
Retrosynthetic analysis provides a logical framework for designing the synthesis of the 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine core. The primary disconnection strategies involve breaking the bonds of the pyrrole (B145914) ring, leading back to appropriately substituted pyridine (B92270) precursors.
Key retrosynthetic approaches include:
Disconnecting the N1-C7a and C3-C3a bonds: This approach suggests a synthesis from a 2,3-disubstituted pyridine derivative. For instance, a 2-amino-3-vinylpyridine or a related precursor could undergo cyclization to form the pyrrole ring.
Disconnecting the N1-C2 and C3a-C4 bonds: This strategy points towards the use of a 3-aminopyridine (B143674) derivative that can be condensed with a three-carbon synthon to construct the fused pyrrole ring.
Fischer Indole (B1671886) Synthesis Logic: A common and powerful strategy involves disconnecting the N1-C2 bond and the C3-C3a bond. rsc.org This leads back to a pyridylhydrazine and a suitable ketone or aldehyde. The subsequent acid-catalyzed cyclization, known as the Fischer indole synthesis, is a classic method for forming indole and azaindole systems. rsc.orgresearchgate.net
Modern Cross-Coupling Strategies: More contemporary retrosynthetic analyses consider the formation of C-C and C-N bonds via transition-metal-catalyzed cross-coupling reactions. nih.gov For example, the pyrrole ring can be constructed in a stepwise manner on a pre-formed pyridine ring through reactions like Sonogashira or Suzuki coupling followed by a cyclization step. nih.govnbuv.gov.ua
These varied disconnections open up multiple synthetic avenues, allowing for flexibility in precursor selection and the introduction of desired substituents on the heterocyclic core.
Cyclization Reactions in the Formation of the Fused Ring System
The formation of the fused bicyclic system is the cornerstone of the synthesis. Various cyclization strategies have been developed, each with its own advantages regarding substrate scope, reaction conditions, and regioselectivity.
Acid-Catalyzed Cyclization Approaches
Acid-catalyzed cyclization is a well-established method for constructing the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) skeleton. The most prominent example is the Fischer indole synthesis, which has been adapted for azaindole preparation. rsc.orgresearchgate.net
In this approach, a substituted 2-pyridylhydrazine is condensed with a ketone or aldehyde to form a pyridylhydrazone. This intermediate, upon treatment with a strong acid such as polyphosphoric acid (PPA), undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and aromatization to yield the 7-azaindole (B17877) core. researchgate.net Another method involves the reductive cyclization of nitropyridine derivatives using reagents like zinc in acetic acid. nbuv.gov.ua
| Reaction Type | Precursors | Catalyst/Reagent | Key Features |
| Fischer Indole Synthesis | 2-Pyridylhydrazones | Polyphosphoric Acid (PPA) | Widely applicable; high temperatures often required. researchgate.net |
| Reductive Cyclization | Nitropyridines with adjacent alkyl groups | Zinc in Acetic Acid | Milder conditions compared to Fischer synthesis. nbuv.gov.ua |
Base-Catalyzed Cascade Synthesis (e.g., from N-propargylic β-enaminones)
A novel and efficient approach involves a base-catalyzed cascade reaction utilizing N-propargylic β-enaminones. rsc.orgrsc.orgnih.govresearchgate.net This methodology allows for the construction of multisubstituted 2,3-dihydro-1H-pyrrolo[2,3-b]pyridines under mild conditions.
The reaction is typically catalyzed by a base like potassium hydroxide (B78521) (KOH) and proceeds through a proposed mechanism involving the formation of a 1,4-oxazepine (B8637140) intermediate. This is followed by an intramolecular SN2 substitution, which leads to the formation of the fused dihydropyrrolopyridine ring system. rsc.org This method is notable for its operational simplicity and its ability to generate molecular complexity in a single step.
The scope of this reaction has been explored with various N-propargylic β-enaminones and different aldehydes or N-sulfonyl imines, providing access to a diverse range of analogues. rsc.org
Table 1: Examples of Base-Catalyzed Cascade Synthesis of Dihydropyrrolopyridine Derivatives
| Enaminone Substituent (R¹) | Aldehyde (R²CHO) | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | Benzaldehyde | 75 | rsc.org |
| Phenyl | 4-Methylbenzaldehyde | 72 | rsc.org |
| Phenyl | 4-Methoxybenzaldehyde | 70 | rsc.org |
| Phenyl | 4-Chlorobenzaldehyde | 78 | rsc.org |
| 4-Methylphenyl | Benzaldehyde | 73 | rsc.org |
Condensation Reactions with Appropriate Precursors (e.g., 2-aminopyridine (B139424) derivatives)
Condensation reactions provide another versatile route to fused pyridine systems. While direct condensation to form the 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol is less common, the synthesis often proceeds through intermediates derived from condensation chemistry. For example, multicomponent reactions can be employed to synthesize highly substituted 2-aminopyridines, which can then serve as precursors for subsequent annulation to form the pyrrole ring. nih.gov
One such strategy involves the Knoevenagel condensation of β-halo α,β-unsaturated aldehydes with active methylene (B1212753) compounds, followed by nucleophilic substitution and cyclization to generate fused 2-aminopyridine frameworks. researchgate.net Similarly, the condensation of 2-aminopyridine derivatives with α-haloketones is a traditional approach for synthesizing related fused N-heterocycles, and the principles can be adapted for the pyrrolopyridine core. rsc.org
Strategic Functionalization and Introduction of the Hydroxyl Moiety at Position 4
The introduction of the hydroxyl group at the C4 position is a critical step in the synthesis of the target compound. This functionality is often installed on a pre-formed 7-azaindole core. The C4 position of the indole and azaindole nucleus is known to be challenging to functionalize directly via electrophilic substitution, which typically favors the C3 position. rsc.orgresearchgate.net Therefore, strategic approaches are required.
Common strategies include:
Nucleophilic Aromatic Substitution (SNAr): A widely used method involves the synthesis of a 4-halo-1H-pyrrolo[2,3-b]pyridine (typically 4-chloro). This halogenated intermediate can then undergo nucleophilic substitution with a hydroxide source or a protected hydroxyl equivalent (e.g., methoxide (B1231860) followed by deprotection) to yield the desired 4-hydroxy derivative. The synthesis of the 4-chloro precursor is a key step, often starting from 4-chloro-7-azaindole (B22810) itself. nih.gov
Directed C-H Activation: Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds. Palladium-catalyzed C4-arylation and olefination of indoles and azaindoles have been demonstrated using a transient directing group strategy. researchgate.net While direct hydroxylation via this method is still developing, it represents a promising future direction for installing the hydroxyl moiety with high regioselectivity.
Functional Group Interconversion: An alternative route involves the synthesis of a 4-amino-1H-pyrrolo[2,3-b]pyridine. The amino group can then be converted to a hydroxyl group via diazotization followed by hydrolysis, a standard transformation in aromatic chemistry.
Regioselective Synthesis and Control over Isomeric Products
Achieving regiocontrol is paramount in the synthesis of substituted azaindoles to avoid the formation of undesired isomers. The choice of synthetic strategy inherently dictates the regiochemical outcome.
Control via Precursor Synthesis: The most straightforward method for ensuring regioselectivity is to begin with a pyridine precursor that already contains the desired substitution pattern. For instance, starting a Fischer indole synthesis with a 2-hydrazinyl-4-methoxypyridine (B11922870) ensures the final product will have the oxygen functionality at the correct C4 position after cyclization and subsequent demethylation.
Directed Metalation: The regioselectivity of functionalizing the pre-formed azaindole core can be controlled through directed metalation. By installing a directing group on the pyrrole nitrogen, it is possible to direct lithiation or other metalation reactions to specific positions on the ring system, allowing for the introduction of various functional groups.
Catalyst and Ligand Control in Cross-Coupling: In modern synthetic methods involving C-H activation or cross-coupling, the regioselectivity is often governed by the choice of catalyst, ligands, and directing groups. researchgate.net For example, specific ligand systems on a palladium catalyst can favor the formation of a six-membered palladacycle intermediate that leads to selective C4 functionalization. researchgate.net
By carefully selecting the synthetic route and reaction conditions, chemists can effectively control the placement of functional groups on the 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine scaffold, enabling the efficient and selective synthesis of the desired 4-ol isomer.
Catalytic Cross-Coupling Reactions in Pyrrolopyridine Construction
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon and carbon-nitrogen bonds, playing a pivotal role in the synthesis of complex heterocyclic frameworks like pyrrolopyridines. Methodologies such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination have been instrumental in the functionalization of the pyrrolopyridine core, while palladium-catalyzed cyanation followed by reduction offers a strategic approach to introduce aminomethyl groups.
Palladium-Catalyzed Cyanation/Reduction: This two-step sequence provides a valuable method for the introduction of a cyanomethyl or aminomethyl group onto the pyrrolopyridine scaffold. The initial step involves a palladium-catalyzed cyanation of a halo-pyrrolopyridine derivative. Various cyanide sources, such as potassium cyanide or zinc cyanide, can be employed in conjunction with a palladium catalyst and a suitable ligand. The subsequent reduction of the nitrile functionality can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation, to yield the corresponding amine.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds, enabling the introduction of a diverse range of aryl, heteroaryl, or vinyl substituents onto the pyrrolopyridine nucleus. This reaction typically involves the coupling of a halo-pyrrolopyridine with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been successfully achieved through a strategy involving a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nsf.gov
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines and has been extensively applied to the construction of N-functionalized pyrrolopyridines. scielo.org.mx This reaction facilitates the formation of a C-N bond between a halo-pyrrolopyridine and a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. This methodology is particularly useful for introducing amino substituents at various positions of the pyrrolopyridine ring system, which is a key feature in many biologically active molecules. The synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been accomplished by a sequential strategy that employs a Buchwald-Hartwig amination at the C-4 position following a Suzuki-Miyaura coupling at C-2. nsf.gov
| Coupling Reaction | Reactants | Catalyst/Ligand System | Key Bond Formed | Ref. |
| Suzuki-Miyaura Coupling | Halo-pyrrolopyridine, Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | C-C | nsf.gov |
| Buchwald-Hartwig Amination | Halo-pyrrolopyridine, Amine | Pd catalyst, Phosphine ligand | C-N | nsf.govscielo.org.mx |
| Palladium-Catalyzed Cyanation | Halo-pyrrolopyridine, Cyanide source | Pd catalyst, Ligand | C-CN |
Precursor-Based Synthetic Routes
The construction of the this compound scaffold can also be achieved through synthetic pathways starting from readily available precursors such as 7-azaindole derivatives.
From 7-Azaindole Derivatives: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine) serves as a common and versatile starting material for the synthesis of various functionalized pyrrolopyridine analogues. The 2,3-dihydro variant can be accessed through the catalytic hydrogenation of the pyrrole ring of a suitably substituted 7-azaindole. For instance, a 4-hydroxy-7-azaindole (B1314163) derivative could potentially be reduced to the target molecule, this compound, using catalysts such as platinum oxide under hydrogen pressure. researchgate.net The synthesis of substituted 7-azaindoles themselves can be accomplished through various methods, including the Fischer indole synthesis from 2-pyridylhydrazones. researchgate.net Furthermore, domino reactions of 2-fluoro-3-methylpyridine (B30981) with aldehydes have been developed for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines (2,3-dihydro-7-azaindoles). nsf.gov
| Precursor | Reaction Type | Key Transformation | Product | Ref. |
| 4-Hydroxy-7-azaindole | Catalytic Hydrogenation | Reduction of pyrrole ring | This compound | researchgate.net |
| 2-Pyridylhydrazones | Fischer Indole Synthesis | Cyclization | 7-Azaindole derivatives | researchgate.net |
| 2-Fluoro-3-methylpyridine and Aldehydes | Domino Reaction | Cyclization and reduction | 7-Azaindolines | nsf.gov |
From Pyridoxine (B80251) Derivatives: While not extensively documented for the specific synthesis of this compound, pyridoxine (Vitamin B6) and its derivatives represent potential precursors due to their inherent substituted pyridine structure. The functional groups present on the pyridoxine ring, such as hydroxyl and hydroxymethyl groups, could be chemically manipulated to facilitate the annulation of the pyrrole ring, although this approach remains an area for further exploration.
Multicomponent Reactions for Scaffold Assembly
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. While specific MCRs for the direct synthesis of this compound are not prominently reported, related pyrrolopyridine and dihydropyrrole systems have been successfully assembled using this strategy.
For instance, an efficient protocol for the synthesis of polyfunctionalized tetrahydrocyclopenta organic-chemistry.orgpyrrolo[2,3-b]pyridines has been developed through a three-component reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines. nsf.gov This demonstrates the potential of MCRs to rapidly construct complex fused heterocyclic systems. The development of a novel MCR tailored for the direct assembly of the this compound scaffold would be a valuable contribution to the field.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Scaffold | Ref. |
| Alkyl isocyanide | Dialkyl but-2-ynedioate | 1,4-Dihydropyridine | Tetrahydrocyclopenta organic-chemistry.orgpyrrolo[2,3-b]pyridine | nsf.gov |
| 6-Aminopyrimidines | Dimedone | Arylglyoxal | Pyrrolo[2,3-d]pyrimidines | mdpi.com |
Comprehensive Spectroscopic and Structural Elucidation of 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. The following sections detail the expected NMR characteristics of 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol.
The ¹H and ¹³C NMR spectra provide the primary framework for the structural assignment of the title compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the protons in both the dihydropyrrolo and pyridine (B92270) rings. The aliphatic protons of the dihydropyrrolo ring at positions 2 and 3 are expected to appear as multiplets in the upfield region, typically between 3.0 and 4.5 ppm. The aromatic protons on the pyridine ring will be observed further downfield. The proton at position 6 is likely to be a doublet, coupled to the proton at position 5. The proton at position 5 would consequently appear as a doublet of doublets, also showing coupling to the proton at position 6. The hydroxyl proton at position 4 will likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. The NH proton of the pyrrolo moiety is also expected to be a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data, with the aliphatic carbons at positions 2 and 3 resonating in the upfield region. The aromatic carbons of the pyridine ring and the pyrrole-fused carbons will appear in the downfield aromatic region. The carbon bearing the hydroxyl group (C4) is expected to be significantly deshielded. Based on data from related 1H-pyrrolo[2,3-b]pyridine structures, the chemical shifts for the aromatic carbons can be predicted. amazonaws.comresearchgate.netspectrabase.com
Predicted NMR Data:
| ¹H NMR | |
| Position | Predicted Chemical Shift (ppm) |
| H-2 | 3.0 - 3.5 |
| H-3 | 3.8 - 4.3 |
| H-5 | 6.5 - 7.0 |
| H-6 | 7.5 - 8.0 |
| 1-NH | 8.0 - 9.0 |
| 4-OH | Variable |
| ¹³C NMR | |
| Position | Predicted Chemical Shift (ppm) |
| C-2 | 25 - 35 |
| C-3 | 45 - 55 |
| C-3a | 120 - 130 |
| C-4 | 150 - 160 |
| C-5 | 110 - 120 |
| C-6 | 140 - 150 |
| C-7a | 155 - 165 |
Two-dimensional NMR techniques are indispensable for unambiguously assigning the structure by revealing connectivity and spatial relationships between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm the proton-proton coupling network. Cross-peaks would be expected between H-2 and H-3, confirming their vicinal relationship in the dihydropyrrolo ring. Similarly, a cross-peak between H-5 and H-6 would establish their connectivity in the pyridine ring.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing the connectivity across the entire molecular framework. Correlations would be expected from the H-2 and H-3 protons to the carbons of the pyrrolo and pyridine rings, such as C-3a and C-7a. The aromatic protons H-5 and H-6 would show correlations to the surrounding carbons, including the quaternary carbons, which would help in their assignment.
TOCSY (Total Correlation Spectroscopy): A TOCSY experiment would highlight the entire spin system of the pyridine ring protons, showing correlations between H-5 and H-6.
ROESY (Rotating-frame Overhauser Effect Spectroscopy): ROESY can provide information about the through-space proximity of protons. This could be particularly useful in confirming the stereochemistry if substituents were present on the dihydropyrrolo ring.
¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atoms. For this compound, two distinct ¹⁵N signals are expected. The pyrrole-type nitrogen (N-1) is predicted to have a chemical shift in the range of -125 to -160 ppm relative to nitromethane. science-and-fun.deresearchgate.net The pyridine-type nitrogen (N-7) is expected to resonate further downfield, typically in the range of -230 to -330 ppm. science-and-fun.denih.gov The precise chemical shifts would be influenced by the electronic effects of the hydroxyl group and the saturation in the adjacent pyrrolo ring.
Vibrational Spectroscopy
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The N-H stretching vibration of the pyrrolo ring is also expected in this region, likely as a sharper peak around 3400-3500 cm⁻¹. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the dihydropyrrolo ring would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1500-1600 cm⁻¹ region. The C-O stretching of the hydroxyl group would likely be found in the 1200-1300 cm⁻¹ range. juniperpublishers.comresearchgate.net
Predicted IR Data:
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H Stretch | 3200 - 3600 (broad) |
| N-H Stretch | 3400 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=C / C=N Stretch | 1500 - 1600 |
| C-O Stretch | 1200 - 1300 |
Raman spectroscopy provides complementary information to IR spectroscopy. While no specific data for the title compound is available, general principles can be applied. The aromatic ring stretching vibrations of the pyridine moiety, which are strong in the IR spectrum, are also expected to be prominent in the Raman spectrum. Symmetrical vibrations, which may be weak in the IR spectrum, can sometimes be strong in the Raman spectrum, providing a more complete picture of the vibrational modes of the molecule. For instance, the symmetric breathing modes of the aromatic ring are often strong Raman scatterers.
Electronic Absorption and Emission Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Patterns
Detailed experimental data regarding the electronic absorption (UV-Vis) and emission spectra for this compound are not available in published scientific literature.
The electronic transitions of a molecule are dependent on its specific chromophores and the extent of conjugation. The structure of this compound contains a pyridine ring fused to a dihydrogenated pyrrole (B145914) ring. The saturation at the 2 and 3 positions of the pyrrole ring disrupts the fully aromatic system present in its precursor, 7-azaindole (B17877). This interruption of the bicyclic aromaticity would be expected to cause a significant shift in its absorption maxima (λₘₐₓ) to shorter wavelengths (a hypsochromic or blue shift) compared to 7-azaindole. Without experimental data, specific absorption bands, molar absorptivity coefficients (ε), and potential emission wavelengths cannot be reported.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
While specific experimental mass spectra for this compound have not been published, the molecular weight and expected mass spectrometric behavior can be predicted from its structure.
The compound has a molecular formula of C₇H₈N₂O. Based on this, the theoretical monoisotopic and average molecular weights can be calculated. This information is fundamental for confirming the identity of the compound in a mass spectrum, typically by identifying the molecular ion peak (M⁺) or its protonated form ([M+H]⁺).
| Parameter | Calculated Value |
|---|---|
| Molecular Formula | C₇H₈N₂O |
| Average Molecular Weight | 136.15 g/mol |
| Monoisotopic Mass | 136.0637 Da |
Fragmentation Analysis: In the absence of experimental data, plausible fragmentation pathways under electron ionization (EI-MS) can be hypothesized. The molecular ion (M⁺˙ at m/z 136) would be expected to undergo fragmentation based on the stability of the resulting ions and neutral losses. Common fragmentation patterns for related structures include:
Loss of H₂O: Dehydration involving the hydroxyl group is a common fragmentation for alcohols, which would lead to a fragment ion at m/z 118.
Loss of CO: Decarbonylation from the pyridine-like ring structure could result in a fragment at m/z 108.
Ring Cleavage: Fragmentation of the dihydro-pyrrolo ring could lead to various smaller ions. For example, cleavage adjacent to the nitrogen atom (alpha-cleavage) is a typical pathway.
Confirmation of these pathways would require high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) experiments.
X-ray Crystallography for Solid-State Molecular Architecture and Conformational Insight
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, definitive experimental data on its solid-state molecular architecture, crystal packing, and intermolecular interactions are not available.
X-ray crystallography provides precise three-dimensional coordinates of atoms in a crystalline solid. Such an analysis would reveal:
Bond Lengths and Angles: The precise measurements of all covalent bonds and the angles between them.
Conformation: The puckering or conformation of the non-aromatic dihydropyrrole ring.
Intermolecular Interactions: The presence and geometry of hydrogen bonds (involving the -OH and -NH groups) and other non-covalent interactions that dictate how the molecules pack into a crystal lattice.
Crystallographic Data: Key parameters such as the crystal system, space group, and unit cell dimensions.
While crystallographic data exists for various derivatives of the aromatic 7-azaindole scaffold, this information cannot be extrapolated to accurately describe the structure of the dihydrogenated title compound. mdpi.com
Elemental Analysis for Empirical Formula Validation
Experimentally determined elemental analysis data for this compound is not found in the reviewed literature. However, the theoretical elemental composition can be calculated from its empirical formula, C₇H₈N₂O. This analysis is crucial for verifying the purity and confirming the empirical formula of a synthesized compound by comparing experimental percentages of carbon, hydrogen, and nitrogen to the theoretical values.
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 61.75% |
| Hydrogen | H | 5.92% |
| Nitrogen | N | 20.57% |
| Oxygen | O | 11.75% |
Computational and Theoretical Investigations into the Molecular Properties and Reactivity
Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of a molecule. For 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, these calculations can determine key electronic properties that govern its stability and reactivity.
Key Research Findings:
Electron Distribution and Molecular Orbitals: Calculations reveal the distribution of electron density, highlighting the electronegative oxygen and nitrogen atoms as sites of high electron density. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The HOMO is typically localized on the electron-rich pyrrolo-pyridine system, indicating its propensity to act as an electron donor. The LUMO is generally distributed across the aromatic pyridine (B92270) ring, marking it as the likely site for nucleophilic attack.
Bonding Analysis: Theoretical methods are used to calculate bond lengths, bond angles, and vibrational frequencies. These calculated parameters can be compared with experimental data (if available) to validate the computational model. The bonding characteristics help in understanding the rigidity and planarity of the fused ring system.
Below is a table summarizing the typical outputs from quantum chemical calculations for a molecule like this compound.
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and electronic stability. |
| Molecular Electrostatic Potential (MEP) | A 3D map showing the charge distribution and predicting sites for electrophilic/nucleophilic attack. | Identifies regions of positive (electron-poor) and negative (electron-rich) potential. |
| Atomic Charges | Calculated charge on each atom (e.g., Mulliken, NBO). | Helps in understanding intramolecular interactions and reaction mechanisms. |
Conformational Analysis and Energy Minima Determination
The three-dimensional structure of a molecule is critical to its function, especially in biological contexts. Conformational analysis of this compound involves exploring its potential shapes (conformers) to identify the most stable, low-energy structures.
Key Research Findings:
Rotational Barriers and Stable Conformers: The primary source of conformational flexibility in this molecule is the dihydro-pyrrole ring, which is not planar. Computational scans of potential energy surfaces can identify the most stable puckering of this ring.
Energy Minima: By systematically rotating bonds and calculating the potential energy at each step, researchers can identify the global and local energy minima. The conformer at the global minimum represents the most probable structure of the molecule under equilibrium conditions. These stable structures are then used for further analysis, such as molecular docking.
Tautomerism and Prototropic Equilibria (e.g., Keto-Enol Forms of the 4-ol Group)
Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The 4-hydroxyl group of this compound can exist in equilibrium with its keto tautomer, 1,2,3,7-tetrahydro-4H-pyrrolo[2,3-b]pyridin-4-one. This keto-enol tautomerism is a critical aspect of its chemistry. libretexts.org
Key Research Findings:
Keto-Enol Equilibrium: The equilibrium between the enol (-ol) and keto (-one) forms is influenced by several factors, including the solvent and intramolecular interactions. youtube.com In many cases, the keto form is thermodynamically more stable than the enol form. masterorganicchemistry.com
Solvent Effects: Computational studies often model the effect of different solvents on the tautomeric equilibrium. Polar solvents can stabilize the more polar tautomer through hydrogen bonding. researchgate.net
Stabilizing Factors: The relative stability of each tautomer can be predicted by calculating their free energies. Factors that can stabilize the enol form include conjugation with the aromatic system and the potential for intramolecular hydrogen bonding. youtube.commasterorganicchemistry.com Aromaticity can be a powerful stabilizing force; for instance, the enol form of 2,4-cyclohexadienone (B14708032) (phenol) is the exclusively present tautomer due to the stability gained from forming an aromatic ring. libretexts.orgyoutube.com
The table below compares the key features of the keto and enol tautomers.
| Feature | Enol Form (4-ol) | Keto Form (4-one) |
| Functional Group | Hydroxyl (-OH) on the pyridine ring | Carbonyl (C=O) within the pyridine ring |
| System Name | This compound | 1,2,3,7-Tetrahydro-4H-pyrrolo[2,3-b]pyridin-4-one |
| Potential Stability | Can be stabilized by aromaticity and conjugation. masterorganicchemistry.com | Often thermodynamically favored. |
| Reactivity | The hydroxyl group can act as a hydrogen bond donor. | The carbonyl group is a key site for nucleophilic attack. |
Thermodynamic Stability Analysis of the Dihydro System
Thermodynamic analysis provides quantitative data on the stability of the this compound system. These calculations are essential for understanding its potential for degradation, rearrangement, or participation in chemical reactions.
Key Research Findings:
Heat of Formation and Gibbs Free Energy: Computational methods are used to calculate the standard heat of formation (ΔHf°) and Gibbs free energy of formation (ΔGf°). A more negative value indicates greater thermodynamic stability.
Relative Stability of Isomers: These calculations can be used to compare the stability of the title compound with its various isomers, including its tautomers and structural isomers, providing insight into which forms are likely to predominate.
pKa Prediction and Acidity Characterization of Ionizable Groups
The acidity (pKa) of a molecule determines its ionization state at a given pH, which is crucial for its solubility, membrane permeability, and interaction with biological targets. This compound has two primary ionizable protons: the N-H of the pyrrole (B145914) ring and the O-H of the hydroxyl group.
Key Research Findings:
Computational pKa Prediction: Various computational algorithms can predict pKa values by calculating the free energy change associated with deprotonation in a solvent. These methods consider the electronic effects of the fused ring system on the acidity of the N-H and O-H groups.
Identification of the Most Acidic Proton: Theoretical calculations can definitively identify which proton is more acidic. The electron-withdrawing nature of the adjacent pyridine ring typically increases the acidity of the pyrrole N-H, while the acidity of the phenolic -OH group is also significant.
In Silico Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction pathways, providing insights that are often difficult to obtain experimentally. For this compound, this involves mapping its potential chemical transformations.
Key Research Findings:
Mapping Reaction Coordinates: By modeling the interaction of the molecule with various reagents, researchers can compute the potential energy surface for a reaction. This map shows the energy changes as the reactants transform into products.
Transition State (TS) Identification: A key goal is to locate the transition state—the highest energy point along the reaction coordinate. The structure and energy of the TS determine the activation energy of the reaction, which in turn governs the reaction rate.
Mechanism Confirmation: These in silico studies can be used to support or refute proposed reaction mechanisms, for example, in its synthesis or metabolic degradation, by calculating the energies of intermediates and transition states for each potential pathway.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
The pyrrolo[2,3-b]pyridine scaffold is present in numerous biologically active compounds, making it a structure of significant interest in medicinal chemistry. juniperpublishers.comresearchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict how this compound might bind to a biological target, such as a protein or enzyme. nih.govmdpi.com
Key Research Findings:
Binding Mode Prediction: Molecular docking programs predict the preferred orientation of the molecule (the ligand) within the active site of a target protein. sci-hub.senih.gov This "binding pose" is scored based on the predicted binding affinity, which is influenced by interactions like hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov For instance, studies on similar pyrrolopyridine derivatives have shown that the core structure often forms crucial hydrogen bonds with residues in the hinge region of kinases like c-Met or Janus kinases (JAKs). sci-hub.seresearchgate.net
Molecular Dynamics (MD) Simulations: Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time (e.g., nanoseconds). mdpi.com These simulations model the movements of atoms and can confirm whether the key interactions identified in docking are maintained, providing a more dynamic and realistic picture of the binding event. plos.org
Binding Free Energy Calculations: Techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to MD simulation trajectories to provide a more accurate estimation of the binding free energy, helping to rank potential drug candidates. nih.gov
The following table summarizes the typical goals and findings of docking and MD studies.
| Technique | Goal | Typical Findings |
| Molecular Docking | Predict the binding pose and estimate the binding affinity of the ligand to a protein active site. | Identification of key interacting amino acid residues; prediction of hydrogen bonds, hydrophobic contacts; ranking of compounds by docking score. plos.org |
| Molecular Dynamics (MD) | Evaluate the stability of the ligand-protein complex and observe its dynamic behavior over time. | Root Mean Square Deviation (RMSD) to assess stability; analysis of persistent interactions; conformational changes in the protein or ligand. plos.org |
Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 1h Pyrrolo 2,3 B Pyridin 4 Ol
Oxidation Reactions Leading to Pyridine (B92270) Derivatives
The 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol core can undergo oxidation to yield its fully aromatic counterpart, 1H-pyrrolo[2,3-b]pyridin-4-ol. This aromatization of the dihydropyrrole ring is a key transformation, as it significantly alters the electronic properties and planarity of the molecule. This reaction can be accomplished using various dehydrogenation reagents.
Table 1: Oxidation of this compound
| Reactant | Product | Typical Reagents/Conditions |
|---|
Reduction Reactions and Formation of Saturated Heterocyclic Analogues
Reduction of this compound can lead to the formation of more saturated heterocyclic systems. The primary target for reduction is the pyridine ring, which can be hydrogenated to form a piperidine (B6355638) ring. This transformation results in the formation of a 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridin-4-ol, a significantly more flexible and non-aromatic structure. Such reactions are typically performed via catalytic hydrogenation under pressure.
Table 2: Potential Reduction Pathways
| Reactant | Product | Typical Reagents/Conditions |
|---|
Nucleophilic Substitution Reactions, Particularly on the Pyridine Moiety
Nucleophilic substitution directly on the pyridine moiety of this compound is challenging due to the electron-donating nature of the hydroxyl group. However, this reactivity can be unlocked by first converting the hydroxyl group into a more effective leaving group, such as a tosylate, triflate, or a halide. Once activated, the C4-position becomes susceptible to displacement by a variety of nucleophiles. A prominent strategy for introducing nitrogen-based substituents on related 7-azaindole (B17877) scaffolds involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, on the corresponding 4-chloro derivative. nih.gov
Table 3: Nucleophilic Substitution Strategies
| Precursor | Reaction Type | Nucleophile | Product |
|---|---|---|---|
| 4-Chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | 4-Amino-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivative |
| 4-O-Tosyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | SₙAr | Azide (N₃⁻) | 4-Azido-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Electrophilic Aromatic Substitution on the Pyrrole (B145914) and Pyridine Rings
In the aromatized form, 1H-pyrrolo[2,3-b]pyridine, the molecule possesses two aromatic rings capable of undergoing electrophilic aromatic substitution. The pyrrole ring is inherently electron-rich and more reactive towards electrophiles than the pyridine ring. Studies on the parent 1H-pyrrolo[2,3-b]pyridine system show that electrophilic attack, including nitration, bromination, and iodination, occurs predominantly at the C3-position of the pyrrole ring. rsc.org
For the pyridine ring of this compound, the C4-hydroxyl group is an activating, ortho-, para-directing group, while the ring nitrogen is a deactivating group. This directs electrophiles to the C5 and C7 positions. The outcome of substitution is influenced by steric hindrance and the specific reaction conditions. It has been noted in related systems that side reactions can occur; for instance, formaldehyde (B43269) released during the deprotection of a protecting group can lead to an unexpected electrophilic aromatic substitution. nih.gov
Table 4: Potential Electrophilic Aromatic Substitution Reactions
| Ring System | Reaction | Reagents | Major Product Position |
|---|---|---|---|
| Pyrrole (on aromatized scaffold) | Nitration | HNO₃/H₂SO₄ | C3 |
| Pyrrole (on aromatized scaffold) | Bromination | Br₂/Acetic Acid | C3 |
| Pyridine | Halogenation | N-Bromosuccinimide (NBS) | C5 or C7 |
Strategic Functional Group Interconversions and Derivatization for Property Modulation
The functional groups of this compound serve as handles for extensive derivatization to modulate its physicochemical and biological properties. Key interconversions are focused on the hydroxyl group and the pyrrole nitrogen. These modifications are crucial in medicinal chemistry for developing analogs with improved characteristics. nih.govresearchgate.net
O-Alkylation/Acylation: The C4-hydroxyl group can be converted to ethers or esters to alter polarity and hydrogen bonding capacity.
N-Alkylation/Acylation: The pyrrole nitrogen can be alkylated or acylated. Protecting this nitrogen with groups like trimethylsilylethoxymethyl (SEM) can be essential to direct reactivity in subsequent synthetic steps. nih.gov
Cross-Coupling Reactions: Conversion of the hydroxyl group to a halide or triflate enables palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction (for C-C bond formation) or the Chan-Lam coupling (for C-N bond formation), allowing for the introduction of diverse aryl and heteroaryl substituents. nih.govnih.gov
Table 5: Examples of Functional Group Interconversions
| Functional Group | Reaction | Reagents | Resulting Group |
|---|---|---|---|
| C4-OH | Williamson Ether Synthesis | Alkyl Halide, Base (e.g., NaH) | C4-O-Alkyl |
| C4-OH | Esterification | Acyl Chloride, Pyridine | C4-O-Acyl |
| N1-H | N-Protection | SEM-Cl, Base | N1-SEM |
Investigations into Reaction Kinetics and Mechanistic Pathways
Detailed investigations into the reaction kinetics and mechanistic pathways for transformations of this compound are essential for optimizing synthetic routes and minimizing side-product formation. While specific kinetic data for this compound are not widely published, understanding the underlying mechanisms is critical. For example, comprehending the pathway of side-product formation, such as the intramolecular cyclization observed during certain deprotection steps in related azaindoles, allows chemists to modify reaction conditions to favor the desired product. nih.gov Modern studies often employ a combination of experimental techniques (e.g., reaction monitoring via HPLC or NMR) and computational analysis to model transition states and predict reaction outcomes, providing deeper insight into the compound's reactivity. maxapress.com
Exploration of Biological Activities and Molecular Interaction Mechanisms Through Derivatives
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol as a Privileged Scaffold in Chemical Biology and Medicinal Chemistry
The concept of a "privileged scaffold" is central to modern medicinal chemistry, referring to molecular cores that can be readily modified to interact with a variety of biological targets. The this compound framework embodies this concept, possessing key structural features that allow for diverse chemical modifications. Its pyrrolidine (B122466) ring can adopt various conformations, enabling it to fit into different binding pockets, while the pyridine (B92270) and hydroxyl moieties provide sites for hydrogen bonding and other key interactions with biological macromolecules.
The pyrrolopyridine nucleus is a component of numerous biologically active compounds, both from natural sources and synthetic origins. juniperpublishers.com This scaffold is present in the molecular architecture of several approved drugs and clinical candidates, highlighting its therapeutic relevance. juniperpublishers.com The versatility of the pyrrolopyridine core allows for the generation of large libraries of compounds, each with the potential for unique biological activities, ranging from enzyme inhibition to receptor modulation. nih.gov The application of such privileged structures is an effective strategy in drug design, often leading to the discovery of innovative hit and lead compounds. nih.gov
Mechanistic Investigations of Enzyme and Receptor Inhibition by Derivatives
Derivatives of the this compound scaffold have been investigated for their ability to inhibit a range of enzymes and receptors, demonstrating the broad therapeutic potential of this chemical class.
Fibroblast Growth Factor Receptors (FGFRs): Aberrant signaling of the FGF/FGFR pathway is a known driver in various cancers. nih.gov Consequently, targeting FGFRs is an attractive strategy for cancer therapy. rsc.org Derivatives of the closely related 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3. rsc.org For instance, compound 4h from a series of 1H-pyrrolo[2,3-b]pyridine derivatives exhibited significant FGFR inhibitory activity, with IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. rsc.org Furthermore, pyrrolo[2,3-b]pyridine-3-one derivatives have been identified as novel inhibitors of FGFR4 for the treatment of hepatocellular carcinoma. nih.govresearchgate.net
c-Met: The HGF/MET signaling pathway is implicated in numerous cancers, making its inhibition a promising therapeutic approach. nih.gov A series of 1H-pyrrolo[2,3-b]pyridine derivatives have shown cytotoxic activity, with many exhibiting IC50 values below 10 µM, and are considered possible inhibitors of c-Met. nih.gov Additionally, novel pyrrolo[2,3-b]pyridine derivatives bearing a 1,2,3-triazole moiety have been designed and evaluated as c-Met kinase inhibitors. nih.gov The most promising compound in this series, analog 34 , displayed a c-Met IC50 value of 1.68 nM. nih.gov
Protein Kinase B (Akt): Protein kinase B (Akt) is a critical component of intracellular signaling pathways that regulate cell growth and survival, and its deregulation is common in cancer. acs.org Pyrrolo[2,3-d]pyrimidine derivatives have been developed as selective, orally active inhibitors of Akt. acs.orggoogle.com Specifically, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have been identified as potent and bioavailable inhibitors of Akt. acs.org
Beyond kinases, derivatives of pyrrolopyridine scaffolds have shown activity against other molecular targets. For example, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as selective and potent inhibitors of Phosphodiesterase 4B (PDE4B). nih.gov Compound 11h from this series was found to be a PDE4B-preferring inhibitor. nih.gov
Structure-Activity Relationship (SAR) Studies for Optimizing Biological Response
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For pyrrolopyridine derivatives, SAR studies have provided valuable insights into the structural requirements for potent and selective inhibition of various targets.
For instance, in the development of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B inhibitors, SAR studies revealed that substitution at the amide portion of the molecule significantly influenced inhibitory activity. nih.gov A scaffold-hopping approach led to the identification of a novel compound, 11h , which incorporates a 3,3-difluoroazetidine (B2684565) ring and demonstrated higher inhibitory activity (0.14 μM) and 6-fold selectivity over PDE4D compared to its analogs. nih.gov
In the case of pyrrolo[2,3-b]pyridine derivatives as c-Met kinase inhibitors, SAR studies indicated that electron-withdrawing groups on a 5-atom linker were necessary to modulate the electron density and improve inhibitory activity. nih.govresearchgate.net Azaindoles, or pyrrolopyridines, are bioisosteres of indoles and pyrrolopyrimidines, making them valuable tools in SAR studies to probe the importance of specific nitrogen atoms for biological activity. nih.gov
Biological Activity Screening and Preliminary Mechanistic Insights into Antimicrobial Properties
The emergence of antibiotic resistance necessitates the discovery of new antimicrobial agents. Pyrrolopyridine derivatives have demonstrated promising antimicrobial properties. For example, certain pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. nih.gov
A novel series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] rsc.orgmdpi.combenzothiazole derivatives have been synthesized and evaluated for their antimicrobial activity. mdpi.com Several of these compounds exhibited significant inhibitory effects against bacteria, with MIC values ranging from 4 to 20 μmol/L. mdpi.com Specifically, compounds 7a,d and 9a,d showed higher antimicrobial activity than the standard drugs cefotaxime (B1668864) and fluconazole. mdpi.com The presence of a pyrrolo[2,1-b] rsc.orgmdpi.combenzothiazole core with a thiophene (B33073) or a p-fluorophenyl substituent was found to enhance antibacterial potency. mdpi.com
| Compound ID | Bacterial Strains | MIC (μmol/L) | Fungal Strains | MIC (μmol/L) |
| 7a | Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumonia | 10, 15, 20 | Candida albicans, Aspergillus flavus, Ganoderma lucidum | 15, 20, 10 |
| 7d | Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumonia | 8, 10, 12 | Candida albicans, Aspergillus flavus, Ganoderma lucidum | 10, 15, 8 |
| 9a | Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumonia | 4, 6, 8 | Candida albicans, Aspergillus flavus, Ganoderma lucidum | 8, 10, 6 |
| 9d | Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumonia | 4, 5, 6 | Candida albicans, Aspergillus flavus, Ganoderma lucidum | 5, 6, 4 |
| Cefotaxime | Staphylococcus aureus, Bacillus subtilis, Chlamydia pneumonia | 6, 8, 10 | - | - |
| Fluconazole | - | - | Candida albicans, Aspergillus flavus, Ganoderma lucidum | 8, 10, 6 |
This table is based on data for 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] rsc.orgmdpi.combenzothiazole derivatives. mdpi.com
Biological Activity Screening and Preliminary Mechanistic Insights into Anticancer Properties
The pyrrolopyridine scaffold is a key feature in many anticancer agents. juniperpublishers.comnih.gov Derivatives of this core structure have been extensively investigated for their cytotoxic effects against various cancer cell lines.
For example, a series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives exhibited higher cytotoxic activity than a series of pyrrolo[2,1-b] rsc.orgmdpi.combenzothiazole derivatives against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines. mdpi.com Compounds 7a,d and 9a,d showed higher cytotoxicity against these cell lines compared to the reference drug doxorubicin. mdpi.com
| Compound ID | NCI-H460 IC50 (μmol/L) | HepG2 IC50 (μmol/L) | HCT-116 IC50 (μmol/L) |
| 7a | 2.84 | 2.50 | 3.10 |
| 7d | 2.10 | 2.25 | 2.80 |
| 9a | 3.61 | 3.14 | 4.20 |
| 9d | 3.04 | 3.20 | 3.38 |
| Doxorubicin | 4.50 | 5.20 | 6.80 |
This table is based on data for 2,3-dihydropyrido[2,3-d]pyrimidin-4-one and pyrrolo[2,1-b] rsc.orgmdpi.combenzothiazole derivatives. mdpi.com
Furthermore, pyrrolo[2,3-d]pyrimidine derivatives have been explored as multi-targeted kinase inhibitors with apoptosis-inducing properties. mdpi.com Halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides demonstrated promising cytotoxic effects against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM. nih.gov
Biological Activity Screening and Preliminary Mechanistic Insights into Antileishmanial Properties
While extensive research specifically targeting derivatives of this compound for antileishmanial properties is not widely documented, studies on structurally related pyrrolopyridine isomers and more complex fused systems provide significant insights into the potential of this scaffold. The core structure is of interest in medicinal chemistry due to its presence in various biologically active molecules. juniperpublishers.com
Research conducted on a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, an isomeric form of the core pyrrolopyridine structure, has demonstrated notable activity against several clinically relevant Leishmania species. scitechjournals.com These compounds were evaluated for their efficacy against the intracellular amastigote forms of L. amazonensis, L. braziliensis, and L. infantum, which are responsible for cutaneous, mucosal, and visceral leishmaniasis, respectively. scitechjournals.com Several derivatives from this series showed potent and, in some cases, broad-spectrum activity against the tested parasites. scitechjournals.com
The screening identified four compounds in particular (designated as 3, 4, 7, and 11 in the study) that exhibited high efficacy against the entire panel of Leishmania species. scitechjournals.com The activity of these compounds was species-dependent to some extent, highlighting the structural nuances that influence biological effect. scitechjournals.com For instance, compound 3 was highly active against L. infantum, while compound 7 showed varied activity across the different species. scitechjournals.com
| Compound | Activity Against L. infantum | Activity Against L. amazonensis | Activity Against L. braziliensis |
|---|---|---|---|
| Compound 3 | High (~100% inhibition) | Low | Low |
| Compound 4 | High (>75% inhibition) | High (>75% inhibition) | High (>75% inhibition) |
| Compound 7 | High (55-85% inhibition) | High (55-85% inhibition) | High (55-85% inhibition) |
| Compound 11 | High (>75% inhibition) | High (>75% inhibition) | High (>75% inhibition) |
Data sourced from a study on 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols, which are structural isomers of the titular compound's scaffold. scitechjournals.com
From a mechanistic standpoint, molecular modeling studies on these active pyrrolo[3,2-c]pyridine derivatives suggest a potential mode of action. scitechjournals.com The research indicates that these compounds may function by inhibiting the leishmanial nucleoside diphosphate (B83284) kinase (NDK). scitechjournals.com This enzyme is crucial for various metabolic pathways within the parasite. scitechjournals.com The modeling suggested that the compounds are capable of binding to the ADP site of the NDK, thereby disrupting its function and leading to parasite death. scitechjournals.com
Further research into a different but related class of compounds, 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives, also provides valuable data on antileishmanial efficacy. nih.govrsc.orgresearchgate.net A lead compound from this series, designated 5m, demonstrated promising activity against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.govrsc.org This compound was effective against the intracellular amastigote stage and showed a favorable selectivity index, indicating a higher toxicity towards the parasite than the host cells. nih.govrsc.orgresearchgate.net In vivo studies in a Balb/c mouse model further confirmed its antileishmanial potential, showing a significant reduction in parasite burden in both the liver and spleen. nih.govrsc.org
| Parameter | Value | Assay/Model |
|---|---|---|
| Anti-amastigote IC₅₀ | 8.36 µM | In vitro (L. donovani) |
| Cytotoxicity (CC₅₀) | 65.11 µM | In vitro |
| Selectivity Index (SI) | 7.79 | Calculated (CC₅₀/IC₅₀) |
| Liver Parasite Inhibition | 56.2% | In vivo (Balb/c mice, 12.5 mg/kg) |
| Spleen Parasite Inhibition | 61.1% | In vivo (Balb/c mice, 12.5 mg/kg) |
Data sourced from studies on a structurally related quinolinone-fused system. nih.govrsc.org
These findings collectively suggest that the broader family of pyrrolopyridine and related fused heterocyclic scaffolds represents a promising starting point for the development of novel antileishmanial agents.
Development of Chemical Probes for Biological Pathway Elucidation
The development and application of derivatives of this compound specifically as chemical probes for the elucidation of biological pathways is not extensively documented in the current scientific literature. Research efforts concerning this heterocyclic core and its related isomers have predominantly focused on the discovery and optimization of compounds with potential therapeutic applications. rsc.orgnih.govnih.gov
This primary focus involves screening for direct biological activities, such as antiparasitic, anticancer, or enzyme inhibitory effects, and establishing structure-activity relationships (SAR) to improve potency and selectivity. rsc.orgnih.gov For instance, various derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated as inhibitors of fibroblast growth factor receptor (FGFR), c-Met, and phosphodiesterase 4B (PDE4B), with the goal of developing new therapeutic agents. rsc.orgnih.govnih.gov While these studies provide crucial information about the molecular targets of these compounds, the derivatives themselves were not designed or utilized as chemical probes to investigate broader biological systems or pathways.
The creation of a chemical probe requires a specific set of characteristics beyond just biological activity, including high selectivity, well-understood mechanism of action, and often the inclusion of a tag or reporter group for detection, none of which have been the focus of the reported studies on this particular scaffold. Therefore, the use of this compound derivatives as tools for chemical biology and pathway discovery remains a potential but as yet unexplored area of research.
Q & A
What are the common synthetic routes for preparing 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol, and what factors influence the choice of methodology?
Level: Basic
Answer:
Synthesis typically involves cyclization and functionalization of pyrrolo-pyridine precursors. Key methods include:
- Condensation reactions using sodium methoxide in methanol under mild conditions (room temperature, 1 hour), followed by acidification to precipitate intermediates .
- Reflux-based protocols with chloranil in xylene (25–30 hours), followed by purification via recrystallization from methanol .
Factors influencing methodology: - Solvent polarity : Methanol favors nucleophilic substitutions, while xylene supports high-temperature cyclization.
- Catalyst/base choice : Sodium methoxide facilitates deprotonation, whereas triethylamine neutralizes byproducts .
- Reaction time : Extended reflux (e.g., 30 hours) improves yields for thermally stable intermediates .
How is the structural characterization of this compound typically performed in research settings?
Level: Basic
Answer:
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and ring saturation. For example, downfield shifts (~δ 8–10 ppm) indicate aromatic protons in pyrrolo-pyridine systems .
- X-ray crystallography : Resolves stereochemical ambiguities. Single-crystal studies (e.g., at 173 K) provide bond-length precision (mean σ = 0.002 Å) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas (e.g., CHFNO for fluorinated derivatives) .
What strategies are employed to resolve contradictions in reported reaction yields for derivatives of this compound?
Level: Advanced
Answer:
Contradictions arise from variables such as:
- Solvent effects : Polar solvents (methanol) may stabilize intermediates better than non-polar xylene, affecting yields .
- Catalyst loading : Excess triethylamine (20 mmol vs. 10 mmol substrate) improves proton scavenging but may complicate purification .
- Temperature gradients : Heating at 50–60°C for intermediates reduces side reactions compared to prolonged reflux .
Resolution strategies : - Design controlled experiments with fixed solvent/catalyst ratios.
- Use HPLC or GC-MS to quantify side products and optimize conditions .
How can computational chemistry aid in designing novel derivatives with enhanced biological activity?
Level: Advanced
Answer:
Computational tools enable:
- Molecular docking : Predict binding affinities to biological targets (e.g., kinases) by modeling interactions between pyrrolo-pyridine cores and active sites .
- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, fluorobenzoate derivatives show enhanced stability due to electron-withdrawing effects .
- QSAR models : Correlate substituent patterns (e.g., nitro or sulfonyl groups) with bioactivity data .
What are the challenges in achieving regioselective functionalization of this compound?
Level: Advanced
Answer:
Regioselectivity is influenced by:
- Steric hindrance : Bulky groups at position 3 (e.g., methyl) direct electrophilic substitutions to position 5 .
- Electronic effects : Electron-rich pyrrolo-nitrogen activates adjacent positions for nucleophilic attacks.
Solutions : - Use directing groups (e.g., formyl at position 3) to control substitution sites .
- Employ transition-metal catalysis (Pd/Cu) for cross-coupling at specific positions .
How do impurities in this compound synthesis impact pharmacological applications, and how are they controlled?
Level: Advanced
Answer:
Common impurities include:
- Byproducts from incomplete cyclization (e.g., triazolo-pyridinone derivatives) .
- Residual solvents (methanol/xylene) exceeding pharmacopeial limits .
Control measures : - Chromatographic purification : HPLC with C18 columns separates impurities (e.g., Impurity B, CAS 62337-66-0) .
- Strict adherence to USP guidelines : Limits for residual solvents (e.g., <100 ppm for methanol) ensure batch consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
